molecular formula C14H19NO4 B14897982 Methyl 2-(2-(2-amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetate

Methyl 2-(2-(2-amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetate

Cat. No.: B14897982
M. Wt: 265.30 g/mol
InChI Key: KZJCRFJIKXEGKR-UHFFFAOYSA-N
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Description

Methyl 2-(2-(2-amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetate is an organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(2-amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetate typically involves the reaction of 2-amino-4-methylbenzyl alcohol with an appropriate dioxolane precursor. The reaction is usually carried out under acidic conditions to facilitate the formation of the dioxolane ring. The esterification of the resulting intermediate with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid yields the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(2-amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(2-(2-amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(2-amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The dioxolane ring can also participate in interactions with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-(2-amino-4-methylphenyl)-1,3-dioxolan-2-yl)acetate
  • Methyl 2-(2-(2-amino-4-methylbenzyl)-1,3-dioxane-2-yl)acetate
  • Methyl 2-(2-(2-amino-4-methylbenzyl)-1,3-dioxolane-2-yl)propanoate

Uniqueness

Methyl 2-(2-(2-amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dioxolane ring and the amino group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

methyl 2-[2-[(2-amino-4-methylphenyl)methyl]-1,3-dioxolan-2-yl]acetate

InChI

InChI=1S/C14H19NO4/c1-10-3-4-11(12(15)7-10)8-14(9-13(16)17-2)18-5-6-19-14/h3-4,7H,5-6,8-9,15H2,1-2H3

InChI Key

KZJCRFJIKXEGKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC2(OCCO2)CC(=O)OC)N

Origin of Product

United States

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